An In-depth Technical Guide to the Physical Properties of N-(4-methoxyphenyl)-2,2-diphenylacetamide
An In-depth Technical Guide to the Physical Properties of N-(4-methoxyphenyl)-2,2-diphenylacetamide
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-(4-methoxyphenyl)-2,2-diphenylacetamide (CAS No. 23105-44-4). While this compound is commercially available, a significant gap exists in the scientific literature regarding its experimentally determined physical characteristics and spectral data. This document aims to bridge that gap by presenting a combination of computed data from reliable databases, a proposed synthetic route based on established chemical principles, and detailed protocols for its comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals who may be interested in this molecule for its potential applications in medicinal chemistry and materials science.
Introduction and Molecular Overview
N-(4-methoxyphenyl)-2,2-diphenylacetamide is a member of the acetamide family, characterized by a central amide functional group linking a 4-methoxyphenyl moiety to a diphenylmethyl group. Its chemical structure suggests potential for interesting pharmacological and material properties, stemming from the combination of the electron-donating methoxy group, the rigid diphenylmethyl scaffold, and the hydrogen-bonding capability of the amide linkage.
This guide provides a detailed look at the fundamental physicochemical properties of this compound. Due to the scarcity of published experimental data, we present a robust, proposed synthetic protocol and a comprehensive suite of analytical methods that would allow any competent laboratory to produce and thoroughly characterize this compound.
Molecular Structure and Basic Information
| Property | Value | Source |
| IUPAC Name | N-(4-methoxyphenyl)-2,2-diphenylacetamide | PubChem[1] |
| CAS Number | 23105-44-4 | PubChem[1] |
| Molecular Formula | C₂₁H₁₉NO₂ | PubChem[1] |
| Molecular Weight | 317.38 g/mol | PubChem[1] |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | PubChem[1] |
| InChI Key | ZATVTEDXNKZSDM-UHFFFAOYSA-N | PubChem[1] |
Predicted Physicochemical Properties
In the absence of experimentally determined data, computational predictions provide a valuable starting point for understanding the behavior of N-(4-methoxyphenyl)-2,2-diphenylacetamide. The following properties have been calculated using established algorithms.
| Property | Predicted Value | Source |
| XLogP3 | 4.4 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Proposed Synthesis and Characterization Workflow
The synthesis of N-(4-methoxyphenyl)-2,2-diphenylacetamide can be readily achieved through the formation of an amide bond between diphenylacetic acid and p-anisidine. Two common and effective methods are proposed: direct amidation using a coupling agent, or a two-step procedure involving the formation of an acyl chloride intermediate.
Caption: Proposed synthetic workflows for N-(4-methoxyphenyl)-2,2-diphenylacetamide.
Properties of Starting Materials
Successful synthesis and purification are predicated on a thorough understanding of the starting materials.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Diphenylacetic Acid | C₁₄H₁₂O₂ | 212.24 | 147-149 | 114 @ 0.05 Torr |
| p-Anisidine | C₇H₉NO | 123.15 | 57-60 | 243 |
Detailed Synthetic Protocol (Proposed)
The following protocol describes the synthesis via the acyl chloride intermediate, which is often a high-yielding and clean reaction.
Step 1: Synthesis of Diphenylacetyl Chloride
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Apparatus Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
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Reaction: To the flask, add diphenylacetic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).
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Heating: Gently reflux the mixture for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
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Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude diphenylacetyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of N-(4-methoxyphenyl)-2,2-diphenylacetamide
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Apparatus Setup: In a separate flask equipped with a magnetic stirrer and an addition funnel, dissolve p-anisidine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
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Reaction: Cool the solution in an ice bath. Dissolve the crude diphenylacetyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the p-anisidine solution via the addition funnel.
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Stirring: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base and p-anisidine, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude N-(4-methoxyphenyl)-2,2-diphenylacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Recommended Analytical Characterization
Due to the lack of published experimental data, the following analytical techniques are recommended for the full characterization of the synthesized N-(4-methoxyphenyl)-2,2-diphenylacetamide.
Caption: Recommended analytical techniques for the characterization of N-(4-methoxyphenyl)-2,2-diphenylacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the three phenyl rings, a singlet for the methoxy group protons, a singlet for the methine proton of the diphenylmethyl group, and a broad singlet for the amide N-H proton.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals to identify include the carbonyl carbon of the amide, the methoxy carbon, and the various aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be crucial for confirming the presence of the key functional groups. Expected characteristic absorption bands include:
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N-H stretch: A sharp peak around 3300 cm⁻¹.
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C=O stretch (Amide I): A strong absorption band in the region of 1650-1680 cm⁻¹.
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Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
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C-O stretch (ether): A strong band around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₂₁H₁₉NO₂. The fragmentation pattern can provide further structural confirmation.
Melting Point Determination
A sharp melting point range is a key indicator of the purity of the synthesized compound. This can be determined using a standard melting point apparatus.
Solubility Studies
The solubility of the purified compound should be assessed in a range of common laboratory solvents, including water, alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and nonpolar solvents (hexanes, toluene). This is critical information for its handling, formulation, and application.
Conclusion
N-(4-methoxyphenyl)-2,2-diphenylacetamide is a molecule with potential for further investigation in various scientific fields. This technical guide has provided a comprehensive summary of its known and predicted properties. While there is a notable absence of experimentally verified data in the public domain, the proposed synthetic route and detailed characterization workflow outlined herein provide a clear path for researchers to produce and validate the physical and spectral properties of this compound. It is our hope that this guide will stimulate further research into this and related molecules.
References
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PubChem. (n.d.). N-(4-methoxyphenyl)acetamide. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). Diphenylacetic acid. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). p-Anisidine. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). N-(4-methoxyphenyl)-2,2-diphenylacetamide. Retrieved January 15, 2026, from [Link]
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Organic Syntheses. (n.d.). Diphenylacetyl chloride. Retrieved January 15, 2026, from [Link]
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Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. Retrieved January 15, 2026, from [Link]
